N,N,N-Trioctyloctan-1-aminium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trioctyloctan-1-aminium thiocyanate: is a quaternary ammonium compound with the molecular formula C33H68N2S . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trioctyloctan-1-aminium thiocyanate typically involves the reaction of N,N,N-Trioctyloctan-1-aminium bromide with potassium thiocyanate in an organic solvent such as acetonitrile . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified using techniques such as distillation and chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N-Trioctyloctan-1-aminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: The major products include various substituted ammonium thiocyanates.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trioctyloctan-1-aminium thiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N,N-Trioctyloctan-1-aminium thiocyanate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and ion transport . It also interacts with specific molecular targets, such as enzymes and receptors, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
- N,N,N-Trioctyloctan-1-aminium bromide
- Tetraoctylammonium bromide
- N,N,N-Trioctyl-1-octanaminium bromide
Comparison: N,N,N-Trioctyloctan-1-aminium thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical properties and reactivity compared to its bromide counterparts . The thiocyanate group allows for different substitution reactions and interactions with metal ions, making it valuable in specific applications such as coordination chemistry and catalysis .
Eigenschaften
CAS-Nummer |
66091-57-4 |
---|---|
Molekularformel |
C33H68N2S |
Molekulargewicht |
525.0 g/mol |
IUPAC-Name |
tetraoctylazanium;thiocyanate |
InChI |
InChI=1S/C32H68N.CHNS/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1-3/h5-32H2,1-4H3;3H/q+1;/p-1 |
InChI-Schlüssel |
LCTGYDJSPVEOIK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.